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Compound of Interest

Compound Name: trans-2-Undecen-1-ol

CAS No.: 37617-03-1

Cat. No.: B1580871

Get Quote

Executive Technical Summary
trans-2-Undecen-1-ol (CAS: 75039-84-8) is a primary allylic fatty alcohol characterized by an

11-carbon chain and E-stereochemistry at the C2 position. Widely utilized in pheromone

research and fragrance synthesis, its efficacy and reactivity are strictly governed by its isomeric

purity.

This guide provides a definitive spectroscopic profile for trans-2-Undecen-1-ol. Unlike generic

databases, we focus here on the stereospecific markers that distinguish the bioactive trans (E)

isomer from the cis (Z) impurity. The protocols below are designed to serve as a self-validating

system for researchers requiring absolute structural confirmation.
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Chemical Identity Data

IUPAC Name (2E)-Undec-2-en-1-ol

Molecular Formula

Molecular Weight 170.29 g/mol

CAS (Specific) 75039-84-8 (trans isomer)

CAS (Generic) 37617-03-1

Key Quality Attribute Coupling Constant > 15 Hz

Structural Elucidation Strategy
To ensure high-fidelity characterization, a multi-modal approach is required. Mass Spectrometry

(MS) confirms the carbon backbone, while Infrared (IR) Spectroscopy identifies functional

groups. However, Nuclear Magnetic Resonance (NMR) is the sole definitive method for

confirming the trans stereochemistry.
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Figure 1: Analytical workflow prioritizing stereochemical verification via NMR coupling

constants.

Spectroscopic Profiling
Nuclear Magnetic Resonance ( H NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1580871/docs?utm_src=pdf-body-img#technical-monograph-spectroscopic-characterization-of-trans-2-undecen-1-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580871?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The proton NMR spectrum provides the "fingerprint" for the trans alkene. The critical diagnostic

is the coupling constant (

) between the vinyl protons at C2 and C3.

Solvent:

Reference: TMS (

0.00)

Position (ppm) Multiplicity Integration
Coupling (

in Hz)
Assignment

C1 4.08 - 4.12 Doublet (d) 2H (Allylic)

C2 5.60 - 5.70
Dbl of Triplets

(dt)
1H ,

Vinyl Proton (

to

)

C3 5.75 - 5.85
Dbl of Triplets

(dt)
1H ,

Vinyl Proton (

to

)

C4 2.02 - 2.08 Quartet (q/m) 2H -
Allylic

Methylene

C5-C10 1.20 - 1.40 Multiplet (m) 12H -
Alkyl Chain

Envelope

C11 0.88 Triplet (t) 3H
Terminal

Methyl

Expert Insight: The splitting pattern of the C2 and C3 protons is complex due to coupling with

neighboring methylene groups. However, the large coupling constant (
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Hz) between C2-H and C3-H is the definitive proof of the trans (E) configuration. A cis (Z)
isomer would display a

value of approximately 10-11 Hz.

Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the presence of the alcohol group and the specific substitution

pattern of the alkene.

Wavenumber (

)
Vibration Mode Diagnostic Significance

3300 - 3400 O-H Stretch (Broad) Confirms Alcohol functionality.

3005 - 3020 =C-H Stretch Unsaturated C-H bond.

2920, 2850 C-H Stretch (Sym/Asym) Long aliphatic chain (Undecyl).

1670 C=C Stretch (Weak) Internal alkene.

965 - 975 =C-H Bend (Out-of-plane)
Specific for trans-disubstituted

alkenes.

Expert Insight: The band at 970

is the critical "Go/No-Go" signal for the trans isomer. If this peak is absent or shifted
significantly to ~700

(characteristic of cis), the stereochemistry is incorrect.

Mass Spectrometry (EI-MS)
The mass spectrum of long-chain alcohols often shows a weak molecular ion (

). The fragmentation is dominated by dehydration and hydrocarbon chain cleavage.

Ionization: Electron Impact (70 eV)

Molecular Ion (
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): m/z 170 (Weak/Trace)

Fragmentation Pathway Logic:

Molecular Ion
[M]+ = 170

Dehydration
[M - H2O]+ = 152

- 18 amu
(Rapid)
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Figure 2: Primary fragmentation pathways observed in EI-MS for trans-2-Undecen-1-ol.

Key Fragments:

m/z 152: Loss of water (

). Often the highest mass peak visible.

m/z 57, 71, 85: Alkyl chain fragments.

m/z 31:

(Characteristic of primary alcohols, though often low intensity in long chains).

Experimental Protocol: Purity Verification
Objective: To verify the identity and stereochemical purity of a synthesized or purchased lot of

trans-2-Undecen-1-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1580871/docs?utm_src=pdf-body-img#technical-monograph-spectroscopic-characterization-of-trans-2-undecen-1-ol
https://www.benchchem.com/product/b1580871/docs?utm_src=pdf-body#technical-monograph-spectroscopic-characterization-of-trans-2-undecen-1-ol
https://www.benchchem.com/product/b1580871/docs?utm_src=pdf-body#technical-monograph-spectroscopic-characterization-of-trans-2-undecen-1-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580871?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents:

Deuterated Chloroform (

) with 0.03% TMS.

Analytical grade Dichloromethane (for dilution).

Step-by-Step Methodology:

Sample Preparation (NMR):

Dissolve 10-15 mg of the analyte in 0.6 mL of

.

Ensure the solution is clear; filter through a cotton plug if particulate matter is visible to

prevent line broadening.

Acquisition:

Perform

H NMR (minimum 300 MHz, recommended 500 MHz for clear resolution of the vinyl
region).

Set relaxation delay (

) to 1.0 second.

Acquire 16-32 scans.

Data Processing & Analysis:

Phase and baseline correct the spectrum.

Calibrate the TMS peak to 0.00 ppm.

Zoom into the 5.5 - 6.0 ppm region.
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Measure the coupling constant (

) between the two multiplet signals.

Pass Criteria:

must be

Hz.

Fail Criteria: Presence of satellite multiplets with

Hz indicates cis contamination.

GC-MS Confirmation (Optional):

Column: DB-Wax or equivalent polar column (separates isomers better than non-polar).

Temp Program: 60°C (2 min)

220°C at 10°C/min.

Verify single peak purity >98%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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